cis-(2-Methyl-2-methylamino-cyclohexyl)-methanol hydrochloride
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Overview
Description
cis-(2-Methyl-2-methylamino-cyclohexyl)-methanol hydrochloride is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with a methyl group and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-(2-Methyl-2-methylamino-cyclohexyl)-methanol hydrochloride typically involves the following steps:
Formation of the Cyclohexyl Ring: The initial step involves the formation of the cyclohexyl ring, which can be achieved through cyclization reactions.
Substitution Reactions: The introduction of the methyl and methylamino groups onto the cyclohexyl ring is carried out through substitution reactions. Common reagents used in these reactions include methyl iodide and methylamine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
cis-(2-Methyl-2-methylamino-cyclohexyl)-methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The methyl and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like chlorine or bromine, nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
cis-(2-Methyl-2-methylamino-cyclohexyl)-methanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-(2-Methyl-2-methylamino-cyclohexyl)-methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
trans-(2-Methyl-2-methylamino-cyclohexyl)-methanol hydrochloride: A stereoisomer with different spatial arrangement of substituents.
2-Methyl-2-methylamino-cyclohexanol: Lacks the hydrochloride group.
2-Methyl-2-amino-cyclohexanol: Lacks the methylamino group.
Uniqueness
cis-(2-Methyl-2-methylamino-cyclohexyl)-methanol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where specific interactions and effects are desired.
Properties
IUPAC Name |
[(1R,2S)-2-methyl-2-(methylamino)cyclohexyl]methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(10-2)6-4-3-5-8(9)7-11;/h8,10-11H,3-7H2,1-2H3;1H/t8-,9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXPITZKQGKERU-OZZZDHQUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1CO)NC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCC[C@H]1CO)NC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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